molecular formula C16H14FN5O2 B2764695 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide CAS No. 1903635-02-8

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide

Cat. No.: B2764695
CAS No.: 1903635-02-8
M. Wt: 327.319
InChI Key: LSZNUFBLPMJNFY-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a fluoro-substituted benzo[d][1,2,3]triazinone moiety with a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d][1,2,3]triazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.

The next step involves the attachment of the ethyl linker, which can be accomplished through alkylation reactions. Finally, the nicotinamide group is introduced via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound could serve as a probe to study enzyme interactions, particularly those involving nicotinamide-related pathways. Its structural similarity to nicotinamide adenine dinucleotide (NAD) analogs makes it a potential candidate for investigating metabolic processes.

Medicine

Medically, this compound might be explored for its potential therapeutic properties. The presence of the nicotinamide moiety suggests possible applications in treating conditions related to NAD metabolism, such as neurodegenerative diseases or metabolic disorders.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or photonic properties, given the unique electronic characteristics of the fluoro-substituted triazinone core.

Mechanism of Action

The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in NAD metabolism, potentially inhibiting or modulating their activity. The fluoro group could enhance binding affinity or selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog that is a key component of NAD and NADP.

    Fluoro-substituted benzo[d][1,2,3]triazinones: Compounds with similar core structures but different substituents.

    N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamides: Compounds with different amide substituents.

Uniqueness

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide is unique due to its combination of a fluoro-substituted triazinone core with a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-10-2-3-11(9-19-10)15(23)18-6-7-22-16(24)13-8-12(17)4-5-14(13)20-21-22/h2-5,8-9H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNUFBLPMJNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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